molecular formula C16H10N6O4S B4330415 (5Z)-2-IMINO-5-[(3-NITROPHENYL)METHYLIDENE]-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLIDIN-4-ONE

(5Z)-2-IMINO-5-[(3-NITROPHENYL)METHYLIDENE]-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B4330415
M. Wt: 382.4 g/mol
InChI Key: HWUZSQXRQWQSFG-VNAOIOOSSA-N
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Description

(5Z)-2-Imino-5-[(3-nitrophenyl)methylidene]-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a nitrophenyl group, and a pyrrolyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-imino-5-[(3-nitrophenyl)methylidene]-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-nitrobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with 4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-Imino-5-[(3-nitrophenyl)methylidene]-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-2-Imino-5-[(3-nitrophenyl)methylidene]-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-Imino-5-[(3-nitrophenyl)methylidene]-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation. The exact pathways and molecular targets are still under investigation, but studies suggest involvement in oxidative stress and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Nitrophenyl Derivatives: Compounds containing a nitrophenyl group.

    Pyrrolyl-Oxadiazoles: Compounds with a pyrrolyl-oxadiazole moiety.

Uniqueness

(5Z)-2-Imino-5-[(3-nitrophenyl)methylidene]-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-2-imino-5-[(3-nitrophenyl)methylidene]-3-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N6O4S/c17-16-21(14-13(18-26-19-14)20-6-1-2-7-20)15(23)12(27-16)9-10-4-3-5-11(8-10)22(24)25/h1-9,17H/b12-9-,17-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUZSQXRQWQSFG-VNAOIOOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NON=C2N3C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])SC3=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C=C1)C2=NON=C2N3C(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/SC3=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-2-IMINO-5-[(3-NITROPHENYL)METHYLIDENE]-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLIDIN-4-ONE

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